molecular formula C21H22FN3O B6021197 1-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE

1-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE

Cat. No.: B6021197
M. Wt: 351.4 g/mol
InChI Key: FQWRSIDQLAXCQV-UHFFFAOYSA-N
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Description

1-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzodiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring is formed by reacting the intermediate with pyrrolidine under basic conditions.

    Final Coupling: The final step involves coupling the benzodiazole intermediate with the pyrrolidine intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

1-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one
  • 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one

Uniqueness

1-(2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-2-20(26)24-13-5-8-19(24)21-23-17-6-3-4-7-18(17)25(21)14-15-9-11-16(22)12-10-15/h3-4,6-7,9-12,19H,2,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWRSIDQLAXCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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